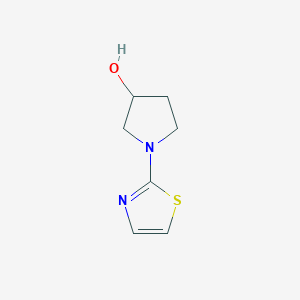

1-(Tiazol-2-il)pirrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

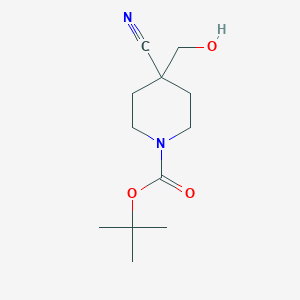

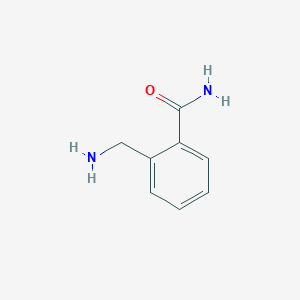

1-(Thiazol-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Thiazol-2-yl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiazol-2-yl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticonvulsiva

Se sintetizó una serie de nuevos derivados de 1-(tiazol-2-il)pirrolidin-2-ona y se evaluó su actividad anticonvulsiva . La actividad se estableció en tres modelos de convulsiones: PTZ, picrotoxina y MES . El compuesto más activo de la serie fue 1-(4-(naftalen-2-il)tiazol-2-il)pirrolidin-2-ona .

Propiedades Neuroprotectoras

Los derivados del tiazol, incluido el 1-(tiazol-2-il)pirrolidin-3-ol, se han estudiado por sus propiedades neuroprotectoras . Estos compuestos han mostrado potencial en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson .

Actividad Antimicrobiana

Se ha encontrado que los tiazoles, incluido el this compound, tienen diversas actividades biológicas, incluidas las propiedades antimicrobianas . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antifúngica

Además de sus propiedades antimicrobianas, los tiazoles también han demostrado actividad antifúngica . Esto sugiere que podrían utilizarse en el desarrollo de medicamentos antifúngicos.

Actividad Antiviral

Se ha encontrado que los tiazoles tienen propiedades antivirales . Esto sugiere que el this compound y sus derivados podrían utilizarse potencialmente en el desarrollo de fármacos antivirales.

Actividades Antiinflamatorias y Analgésicas

Los derivados del tiazol han mostrado importantes actividades analgésicas y antiinflamatorias . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos para aliviar el dolor y antiinflamatorios.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole-based pyrrolidinones, have been reported to exhibit anticonvulsant activity .

Mode of Action

It’s worth noting that thiazole-based compounds have been reported to interact with various biological targets, leading to different biological responses .

Result of Action

Related compounds have shown potential in the treatment of conditions like epilepsy .

Análisis Bioquímico

Biochemical Properties

1-(Thiazol-2-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in 1-(Thiazol-2-yl)pyrrolidin-3-ol is known for its ability to participate in electron delocalization, which can affect enzyme catalysis and protein binding . Additionally, the pyrrolidine ring’s non-planarity allows for unique stereochemical interactions with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

1-(Thiazol-2-yl)pyrrolidin-3-ol has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, 1-(Thiazol-2-yl)pyrrolidin-3-ol has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1-(Thiazol-2-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s electron-rich nature allows it to form stable complexes with metal ions and other cofactors, which can modulate enzyme activity . Additionally, the pyrrolidine ring’s flexibility enables it to fit into enzyme active sites, either inhibiting or activating their function . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thiazol-2-yl)pyrrolidin-3-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that 1-(Thiazol-2-yl)pyrrolidin-3-ol can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(Thiazol-2-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, 1-(Thiazol-2-yl)pyrrolidin-3-ol can exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(Thiazol-2-yl)pyrrolidin-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For example, it has been shown to interact with enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . These interactions can have downstream effects on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-(Thiazol-2-yl)pyrrolidin-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

The subcellular localization of 1-(Thiazol-2-yl)pyrrolidin-3-ol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-6-1-3-9(5-6)7-8-2-4-11-7/h2,4,6,10H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKZPWIKHNPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.